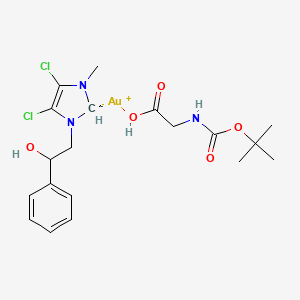

AuM1Gly

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

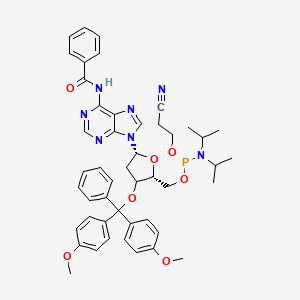

AuM1Gly is a compound known for its role as a topoisomerase I inhibitor. It has demonstrated efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells, exhibiting IC50 values in the low nanomolar range . This compound is primarily used for research purposes and has shown potential in various scientific applications.

Méthodes De Préparation

The preparation of AuM1Gly involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can be further diluted as needed for experimental purposes. The compound is typically stored at -20°C in powder form for up to three years or at -80°C in solvent form for up to one year .

Analyse Des Réactions Chimiques

AuM1Gly undergoes various chemical reactions, primarily involving its role as a topoisomerase I inhibitor. It affects the growth of MDA-MB-231 breast cancer cells, with IC50 values in the low nanomolar range . The compound’s interactions with topoisomerase I lead to the inhibition of DNA synthesis, which is crucial for cell proliferation. Common reagents used in these reactions include DMSO for dissolution and various solvents for storage and dilution .

Applications De Recherche Scientifique

AuM1Gly has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of topoisomerase I and its effects on DNA synthesis . In biology, it is utilized to investigate the proliferation of cancer cells and the mechanisms behind their growth inhibition . In medicine, this compound shows promise as a potential therapeutic agent for treating breast cancer due to its ability to inhibit cancer cell growth . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of AuM1Gly involves its inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inhibiting cell proliferation . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for their growth and survival .

Comparaison Avec Des Composés Similaires

AuM1Gly is unique in its high efficacy as a topoisomerase I inhibitor, particularly in inhibiting the proliferation of MDA-MB-231 breast cancer cells . Similar compounds include other topoisomerase inhibitors such as Idarubicin hydrochloride, Daunorubicin hydrochloride, SN-38, and Ellipticine . this compound stands out due to its low nanomolar IC50 values, indicating a higher potency compared to these other inhibitors .

Propriétés

Formule moléculaire |

C19H26AuCl2N3O5 |

|---|---|

Poids moléculaire |

644.3 g/mol |

Nom IUPAC |

2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1 |

Clé InChI |

SRPLEPUZHJGVPV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)

![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)

![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)